4-Fluoro-3-(Hydroxymethyl)Benzonitrile

Description

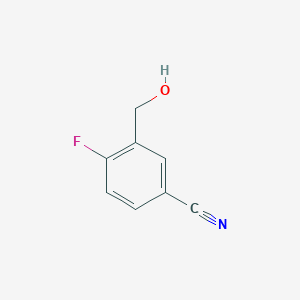

4-Fluoro-3-(Hydroxymethyl)Benzonitrile (C₈H₅FNO) is a fluorinated benzonitrile derivative featuring a hydroxymethyl (–CH₂OH) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular structure combines the electron-withdrawing nitrile (–CN) and fluorine groups with the polar hydroxymethyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-fluoro-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUXONXEQMBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxymethylation of 4-Fluorobenzonitrile

A common synthetic route involves the hydroxymethylation of 4-fluorobenzonitrile using formaldehyde under basic conditions:

- Reactants: 4-fluorobenzonitrile and formaldehyde.

- Catalysts/Bases: Sodium hydroxide or potassium carbonate.

- Reaction Conditions: Typically carried out in aqueous or mixed solvents at controlled temperature.

- Mechanism: Electrophilic substitution at the 3-position relative to the nitrile group, introducing the hydroxymethyl (-CH₂OH) substituent.

This method yields this compound with good regioselectivity due to the directing effects of the fluorine and nitrile groups.

Cyanation Using Cuprous Cyanide in Polar Aprotic Solvents

For related compounds, cyanation of bromo-substituted fluorobenzenes is performed using cuprous cyanide in solvents like dimethylformamide (DMF):

- Reaction: Aromatic bromide + CuCN → Aromatic nitrile.

- Conditions: Heating under nitrogen atmosphere, typically 80–150 °C for 2–7 hours.

- Yield: Moderate to good yields, depending on substrate and reaction parameters.

This method is useful for introducing the nitrile group prior to or after hydroxymethylation steps.

Research Findings and Data Tables

Notes on Reaction Conditions and Optimization

- Temperature Control: Critical in nitration, bromination, and cyanation steps to avoid side reactions and degradation.

- Solvent Choice: Aprotic polar solvents like DMF are preferred for cyanation due to solubility and reaction kinetics.

- Catalysts and Reducing Agents: Iron powder with ammonium chloride is effective for nitro group reduction; palladium carbon or nickel catalysts can also be used.

- Safety: Handling of cyanide reagents and bromine requires strict safety protocols due to toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(Hydroxymethyl)Benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like manganese(IV) oxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese(IV) oxide in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: 4-Fluoro-3-formylbenzonitrile.

Reduction: 4-Fluoro-3-(aminomethyl)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-(hydroxymethyl)benzonitrile serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The cyano group can be reduced to form amines.

- Substitution : The fluorine atom can be substituted with other functional groups under appropriate conditions.

These reactions enable the synthesis of more complex organic molecules, making it valuable in the development of new materials and pharmaceuticals .

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzonitrile exhibit significant antimicrobial properties against various bacteria and fungi. For instance, compounds similar to this compound have shown efficacy against Gram-positive bacteria .

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. Modifications in the benzonitrile structure can enhance enzyme binding affinity, presenting opportunities for therapeutic applications .

- Cytotoxic Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various benzonitrile derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Similar Derivative | E. coli | 64 |

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer cell lines, this compound demonstrated inhibition of cell proliferation at micromolar concentrations. This study emphasized its potential as a scaffold for designing more potent anticancer agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . The cyano group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties .

Comparison with Similar Compounds

Positional Isomers

2-Fluoro-4-(Hydroxymethyl)Benzonitrile (CAS 222978-02-1)

- Structural Difference : Fluorine at position 2 and hydroxymethyl at position 3.

- This isomer exhibits distinct dipole moments compared to the target compound, affecting solubility and crystallinity .

4-Fluoro-2-(Hydroxymethyl)Benzonitrile (CAS 1000339-93-4)

Functional Group Variations

4-Fluoro-3-methyl-5-(Trifluoromethyl)Benzonitrile (CAS 1373920-92-3)

- Structural Difference : Replacement of hydroxymethyl with methyl (–CH₃) and trifluoromethyl (–CF₃) groups.

- Impact :

4-Amino-3-Fluoro-2-(Trifluoromethyl)Benzonitrile (CAS 1095188-12-7)

- Structural Difference: Amino (–NH₂) group replaces hydroxymethyl.

- Impact: Basicity: The amino group (pKa ~4.5) introduces pH-dependent solubility, unlike the hydroxymethyl’s neutrality. Reactivity: Prone to diazotization and coupling reactions, unlike the hydroxymethyl analog .

Pharmaceutical Derivatives

4-[4-(Dimethylamino)-1-(4-Fluorophenyl)-1-Hydroxybutyl]-3-(Hydroxymethyl)Benzonitrile (CAS 103146-25-4)

- Structural Difference: Incorporates a dimethylamino-butyl chain and fluorophenyl group.

- Impact :

4-Fluoro-α-Hydroxy-3-Phenoxy-Benzeneacetonitrile (CAS 76783-44-3)

- Structural Difference: Acetonitrile side chain with hydroxyl and phenoxy groups.

- Impact :

Key Research Findings

- Reactivity : The hydroxymethyl group in the target compound undergoes oxidation to form 4-Fluoro-3-Formylbenzonitrile (CAS 218301-22-5), a precursor for Schiff base syntheses .

- Biological Relevance: Derivatives like CAS 103146-25-4 exhibit 10-fold higher serotonin reuptake inhibition than non-hydroxymethyl analogs, highlighting the group’s role in pharmacodynamics .

- Thermal Stability : Hydroxymethyl-containing benzonitriles decompose at ~200°C, whereas methyl or trifluoromethyl analogs are stable up to 250°C .

Biological Activity

4-Fluoro-3-(Hydroxymethyl)Benzonitrile (CAS No. 856931-47-0) is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C8H8FNO

- Molecular Weight : 155.15 g/mol

The compound features a hydroxymethyl group and a fluorine atom attached to a benzonitrile core, which contributes to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal applications. Its structural features allow it to interact with biological macromolecules, influencing several pathways.

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. In vitro tests demonstrated efficacy against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested this compound against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation highlighted the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis. This study suggests that this compound could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | Moderate | Limited | Receptor modulation |

| 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde | Yes | No | Enzyme inhibition |

Synthesis and Preparation

The synthesis of this compound typically involves:

- Starting Materials : Fluorinated benzonitriles and hydroxymethylating agents.

- Reaction Conditions : The reaction is often conducted under controlled temperatures with appropriate solvents to ensure high yields.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile?

- Methodological Answer : The compound is synthesized via multi-step protocols. A key route involves Weinreb ketone synthesis to convert intermediates like building block 20 into methylketone 29 , followed by reaction with acid 26 through an acid chloride intermediate to yield diketone 30 . Subsequent cyclization with hydrazine or hydroxylamine and deprotection with TFA produces pyrazole/isoxazole analogues . Alternative pathways include using 4-fluoro-3-(trifluoromethyl)benzonitrile as a starting material, forming hydroxylamidine intermediates, and cyclizing to generate oxadiazole derivatives .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Methodological Answer : Key techniques include:

- ^1H/^13C NMR : Assigns proton and carbon environments (e.g., δ 5.12 ppm for -CH2OH, δ 190.6 ppm for carbonyl groups) .

- UPLC-MS : Confirms molecular weight via m/z signals (e.g., [M-H]^- at m/z 418) .

- X-ray crystallography (if applicable): Resolves stereochemistry in intermediates like cyanodiol, a precursor to Escitalopram .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization strategies include:

- Reaction stoichiometry : Adjust molar ratios of intermediates (e.g., methylketone 29 and acid 26 ) to minimize side products .

- Catalyst screening : Test bases (e.g., K2CO3) or transition metals for cyclization steps .

- Purification protocols : Use column chromatography or recrystallization to isolate high-purity products .

- Racemic resolution : Apply chiral chromatography or enzymatic methods for enantiomerically pure intermediates .

Q. How can contradictions in spectroscopic data across studies be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) .

- Impurity profiles : Analyze by HPLC or GC-MS to identify contaminants affecting peak integration .

- Instrument calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) .

Q. What are the mechanistic insights into its role in antimicrobial applications?

- Methodological Answer : In hydantoin-based antimicrobial agents, the fluorine and hydroxymethyl groups enhance membrane permeability and target binding. For example, derivative 70 (containing this compound) showed activity via:

- Nitroreductase inhibition : Disrupts bacterial redox pathways .

- Structure-activity relationship (SAR) : Modifications at the benzonitrile moiety improve potency against Gram-negative pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.